3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid 3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18390742
InChI: InChI=1S/C11H9BrFNO2/c12-8-3-7(13)4-9-11(8)6(5-14-9)1-2-10(15)16/h3-5,14H,1-2H2,(H,15,16)
SMILES:
Molecular Formula: C11H9BrFNO2
Molecular Weight: 286.10 g/mol

3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid

CAS No.:

Cat. No.: VC18390742

Molecular Formula: C11H9BrFNO2

Molecular Weight: 286.10 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid -

Specification

Molecular Formula C11H9BrFNO2
Molecular Weight 286.10 g/mol
IUPAC Name 3-(4-bromo-6-fluoro-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C11H9BrFNO2/c12-8-3-7(13)4-9-11(8)6(5-14-9)1-2-10(15)16/h3-5,14H,1-2H2,(H,15,16)
Standard InChI Key UPAHZWDFBFFFSY-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1NC=C2CCC(=O)O)Br)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid (IUPAC name: 3-(4-bromo-6-fluoro-1H-indol-3-yl)propanoic acid) features an indole core substituted with bromine and fluorine atoms at the 4- and 6-positions, respectively. The propanoic acid moiety is attached to the 3-position of the indole ring, conferring both hydrophobicity and acidity to the molecule.

Molecular Formula: C11H8BrFNO2\text{C}_{11}\text{H}_{8}\text{BrFNO}_{2}
Molecular Weight: 286.10 g/mol
Key Structural Features:

  • Bromine at C4 enhances electrophilic substitution reactivity.

  • Fluorine at C6 influences electronic distribution and metabolic stability.

  • Propanoic acid side chain enables salt formation and hydrogen bonding.

Physicochemical Characteristics

While experimental data for this specific compound are scarce, analogous compounds provide baseline predictions:

PropertyPredicted ValueBasis for Estimation
Melting Point270–275 °CSimilar halogenated indole acids
Boiling Point480–485 °CMolecular weight and polarity trends
SolubilitySlightly soluble in aqueous basesCarboxylic acid functionality
pKa2.8–3.2Comparison to propanoic acid analogs

The bromine and fluorine substituents increase molecular polarity, likely enhancing solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Synthesis and Characterization

Synthetic Routes

The synthesis of 3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid can be hypothesized through two primary pathways:

Pathway 1: Hydrolysis of Ester Precursors

  • Ester Synthesis: React 4-bromo-6-fluoroindole with ethyl 3-bromopropanoate under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF) at reflux [General method from indole chemistry].

  • Ester Hydrolysis: Treat the intermediate ethyl ester with aqueous NaOH\text{NaOH} or HCl\text{HCl} to yield the carboxylic acid.

Pathway 2: Direct Propanoic Acid Coupling

  • Indole Functionalization: Introduce the propanoic acid side chain via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling.

  • Purification: Recrystallization or column chromatography to isolate the product.

Analytical Characterization

Key techniques for verifying structure and purity include:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions.

  • High-Resolution Mass Spectrometry (HRMS): Validation of molecular formula.

  • Infrared Spectroscopy (IR): Detection of carboxylic acid O–H (2500–3300 cm1^{-1}) and C=O (1700 cm1^{-1}) stretches.

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

Indole derivatives are renowned for their interactions with biological targets. For this compound:

  • Anticancer Potential: Bromine may intercalate DNA or inhibit topoisomerases, while fluorine enhances bioavailability .

  • Antimicrobial Activity: Halogenated indoles disrupt microbial cell membranes or enzyme systems.

  • Anti-Inflammatory Action: Propanoic acid moiety may inhibit cyclooxygenase (COX) isoforms.

Mechanistic Insights

  • Receptor Binding: The indole core mimics tryptophan, potentially binding serotonin or aryl hydrocarbon receptors.

  • Enzyme Inhibition: Halogen atoms could block active sites of kinases or proteases via steric hindrance.

Applications in Scientific Research

Drug Discovery

  • Lead Compound: Structural modifications (e.g., ester prodrugs) could optimize pharmacokinetics.

  • Targeted Therapies: Fluorine’s electronegativity may enhance binding to fluorine-accepting biological targets.

Chemical Biology

  • Probe Development: Fluorescent tagging of the indole ring could track protein interactions.

  • Metabolic Studies: Isotopic labeling (e.g., 18F^{18}\text{F}) for PET imaging applications.

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey Differences
3-(4-Chloroindol-3-yl)propanoic AcidC11H9ClNO2\text{C}_{11}\text{H}_{9}\text{ClNO}_{2}Chlorine instead of bromine/fluorine
5-Fluoroindole-3-acetic AcidC10H7FNO2\text{C}_{10}\text{H}_{7}\text{FNO}_{2}Shorter side chain; single halogen
6-Bromoindolepropionic AcidC11H9BrNO2\text{C}_{11}\text{H}_{9}\text{BrNO}_{2}Lacks fluorine substituent

The dual halogenation in 3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid likely confers superior target selectivity compared to mono-halogenated analogs.

Future Research Directions

  • Synthetic Optimization: Develop greener catalytic methods to reduce waste.

  • In Vivo Studies: Evaluate toxicity and efficacy in animal models.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to enhance potency.

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